molecular formula C11H18F3NO4 B13090834 (R)-2-((Tert-butoxycarbonyl)amino)-6,6,6-trifluorohexanoic acid

(R)-2-((Tert-butoxycarbonyl)amino)-6,6,6-trifluorohexanoic acid

Katalognummer: B13090834
Molekulargewicht: 285.26 g/mol
InChI-Schlüssel: IUCAIZFOVHKRTO-SSDOTTSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-2-((Tert-butoxycarbonyl)amino)-6,6,6-trifluorohexanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. The presence of the trifluoromethyl group imparts unique chemical properties to the molecule, making it valuable in various fields of research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((Tert-butoxycarbonyl)amino)-6,6,6-trifluorohexanoic acid typically involves the protection of the amino group of an amino acid with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of Boc-protected amino acids often employs flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

®-2-((Tert-butoxycarbonyl)amino)-6,6,6-trifluorohexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Deprotection: Removal of the Boc group yields the free amino acid.

    Substitution: Introduction of various functional groups at the trifluoromethyl position.

Wissenschaftliche Forschungsanwendungen

®-2-((Tert-butoxycarbonyl)amino)-6,6,6-trifluorohexanoic acid is used in several scientific research applications:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: As a precursor in the synthesis of pharmaceuticals and bioactive compounds.

    Industry: In the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ®-2-((Tert-butoxycarbonyl)amino)-6,6,6-trifluorohexanoic acid involves the reactivity of its functional groups. The Boc group serves as a protecting group for the amino functionality, preventing unwanted reactions during synthetic processes. The trifluoromethyl group can influence the compound’s reactivity and interactions with other molecules, often enhancing its stability and bioactivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ®-2-((Tert-butoxycarbonyl)amino)-6,6,6-trifluorohexanoic acid: Features a trifluoromethyl group.

    ®-2-((Tert-butoxycarbonyl)amino)-hexanoic acid: Lacks the trifluoromethyl group.

    ®-2-((Tert-butoxycarbonyl)amino)-4,4,4-trifluorobutanoic acid: Shorter carbon chain.

Uniqueness

The presence of the trifluoromethyl group in ®-2-((Tert-butoxycarbonyl)amino)-6,6,6-trifluorohexanoic acid imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it distinct from other Boc-protected amino acids .

Eigenschaften

Molekularformel

C11H18F3NO4

Molekulargewicht

285.26 g/mol

IUPAC-Name

(2R)-6,6,6-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

InChI

InChI=1S/C11H18F3NO4/c1-10(2,3)19-9(18)15-7(8(16)17)5-4-6-11(12,13)14/h7H,4-6H2,1-3H3,(H,15,18)(H,16,17)/t7-/m1/s1

InChI-Schlüssel

IUCAIZFOVHKRTO-SSDOTTSWSA-N

Isomerische SMILES

CC(C)(C)OC(=O)N[C@H](CCCC(F)(F)F)C(=O)O

Kanonische SMILES

CC(C)(C)OC(=O)NC(CCCC(F)(F)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.